An In-depth Technical Guide to 10-Decarbomethoxyaclacinomycin A and its Parent Compound, Aclacinomycin A
An In-depth Technical Guide to 10-Decarbomethoxyaclacinomycin A and its Parent Compound, Aclacinomycin A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, in-depth research on the biological activities, quantitative data, and specific experimental protocols for 10-Decarbomethoxyaclacinomycin A is limited in publicly available scientific literature. This guide provides comprehensive information on its well-studied parent compound, Aclacinomycin A (Aclarubicin), and contextualizes the known information about 10-Decarbomethoxyaclacinomycin A within that framework.
Introduction
10-Decarbomethoxyaclacinomycin A is a derivative of Aclacinomycin A, a significant member of the anthracycline class of antibiotics. Aclacinomycin A is produced by the bacterium Streptomyces galilaeus and exhibits potent antineoplastic properties.[1] It is considered a second-generation anthracycline, offering potential advantages over earlier compounds like doxorubicin and daunorubicin, such as a different mechanism of action and potentially reduced cardiotoxicity.[2][3] 10-Decarbomethoxyaclacinomycin A is understood to be a product of the enzymatic activity of Aclacinomycin methylesterase (RdmC), an enzyme involved in the biosynthesis of Aclacinomycin.[2][4]
This guide will primarily focus on the extensive data available for Aclacinomycin A, providing a deep dive into its mechanism of action, experimental data, and relevant protocols, while also presenting the specific, albeit limited, findings related to 10-Decarbomethoxyaclacinomycin A.
Chemical and Physical Properties
While detailed experimental data for 10-Decarbomethoxyaclacinomycin A is sparse, some basic properties are known.
| Property | 10-Decarbomethoxyaclacinomycin A | Aclacinomycin A (Aclarubicin) |
| Molecular Formula | C40H51NO13 | C42H53NO15 |
| Molecular Weight | 753.8 g/mol | 811.9 g/mol |
| Synonyms | - | Aclarubicin, NSC-208734 |
| CAS Number | 76264-91-0 | 57576-44-0 |
Mechanism of Action of Aclacinomycin A
Aclacinomycin A exhibits a multi-faceted mechanism of action, distinguishing it from other anthracyclines. Its primary modes of action include:
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DNA Intercalation: Like other anthracyclines, Aclacinomycin A can insert itself between the base pairs of the DNA double helix. This intercalation disrupts DNA replication and transcription, thereby inhibiting the proliferation of rapidly dividing cancer cells.[5]
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Topoisomerase Inhibition: A key feature of Aclacinomycin A is its ability to inhibit both topoisomerase I and topoisomerase II.[6][7] This dual inhibitory action prevents the proper unwinding and re-ligation of DNA strands, leading to an accumulation of DNA breaks and ultimately triggering apoptosis (programmed cell death).[5]
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Generation of Reactive Oxygen Species (ROS): The metabolic activation of Aclacinomycin A can lead to the production of ROS. This induces oxidative stress within cancer cells, damaging cellular components and contributing to its cytotoxic effects.[5]
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Inhibition of Macromolecular Synthesis: Aclacinomycin A has been shown to inhibit the synthesis of nucleic acids, with a particular potency against RNA synthesis.[6]
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Proteasome Inhibition: There is evidence to suggest that Aclacinomycin A can inhibit the 26S proteasome complex and ubiquitin-ATP-dependent proteolysis, interfering with cellular protein degradation pathways that are crucial for cancer cell survival.[6]
Signaling Pathway Diagram
Figure 1. Simplified signaling pathway of Aclacinomycin A's multifaceted mechanism of action in a cancer cell.
Quantitative Data for Aclacinomycin A
The following table summarizes some of the available quantitative data for the biological activity of Aclacinomycin A.
| Assay | Cell Line / System | Endpoint | Value | Reference |
| Ubiquitin-ATP-dependent Proteolysis Inhibition | Rabbit Reticulocytes | IC50 | 52 µM | [6] |
| Topoisomerase II Catalytic Activity Inhibition | - | - | Effective at 0-2.4 µM | [6] |
| Antitumor Activity | Mice with Leukemia P-388 | Tumor Growth Inhibition | Dose-dependent (0.75-6 mg/kg, IP) | [6] |
| Antitumor Activity | Mice with Leukemia L-1210 | Antitumor Effect | Effective at 0.6-20 mg/kg (Oral) | [6] |
| Acute Toxicity | Mice | LD50 (Intravenous) | 35.6 mg/kg | [6] |
| Acute Toxicity | Mice | LD50 (Oral) | 76.5 mg/kg | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are outlines of key experimental methodologies used to characterize Aclacinomycin A.
Cell Viability Assay
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Objective: To determine the cytotoxic effects of Aclacinomycin A on cancer cell lines.
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Methodology:
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Cell Culture: V79 and irs-2 cell lines are cultured in appropriate media and conditions.
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Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Aclacinomycin A (e.g., 0-1.8 µM) for a specified duration (e.g., 3 hours).
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Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a trypan blue exclusion assay.
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Data Analysis: The percentage of viable cells is calculated relative to an untreated control, and IC50 values (the concentration at which 50% of cell growth is inhibited) can be determined.
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Topoisomerase II Inhibition Assay
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Objective: To assess the inhibitory effect of Aclacinomycin A on the catalytic activity of topoisomerase II.
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Methodology:
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Reaction Mixture: A reaction mixture is prepared containing purified topoisomerase II, a DNA substrate (e.g., supercoiled plasmid DNA), and ATP in an appropriate buffer.
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Inhibitor Addition: Aclacinomycin A is added to the reaction mixture at various concentrations (e.g., 0-2.4 µM).
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Incubation: The reaction is incubated at 37°C for a set time (e.g., 30 minutes) to allow for the topoisomerase-mediated DNA relaxation.
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Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA compared to the control.
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In Vivo Antitumor Activity Model
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Objective: To evaluate the antitumor efficacy of Aclacinomycin A in a living organism.
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Methodology:
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Animal Model: A suitable animal model, such as DBA/2 mice, is used.
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Tumor Implantation: The mice are inoculated with a cancer cell line, for example, Leukemia P-388 cells.
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Treatment Regimen: Aclacinomycin A is administered to the mice at various doses (e.g., 0.75-6 mg/kg) via a specific route (e.g., intraperitoneal injection) for a defined period (e.g., daily for 10 days).
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Efficacy Evaluation: The antitumor effect is evaluated by monitoring parameters such as tumor size, animal survival rate, and body weight changes compared to a control group receiving a vehicle.
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The Role of 10-Decarbomethoxyaclacinomycin A
The available literature suggests that 10-Decarbomethoxyaclacinomycin A is primarily studied in the context of the biosynthesis of Aclacinomycin. The enzyme Aclacinomycin methylesterase (RdmC) from Streptomyces purpurascens catalyzes the removal of the methoxy group from the C-15 position of Aclacinomycin precursors.[2] The crystal structure of RdmC has been determined in complex with 10-decarboxymethylaclacinomycin A, which acts as a product analogue.[4] This structural information is crucial for understanding the enzyme's mechanism and substrate specificity.[4]
Experimental Workflow Diagram
Figure 2. A generalized experimental workflow for the structural analysis of Aclacinomycin methylesterase (RdmC) with its product analogue.
Conclusion and Future Directions
Aclacinomycin A remains a compound of significant interest in oncology due to its broad-spectrum antitumor activity and distinct mechanism of action compared to other anthracyclines. The detailed understanding of its biological effects provides a solid foundation for further research and clinical application.
The role of 10-Decarbomethoxyaclacinomycin A appears to be primarily as an intermediate or analogue in the biosynthetic pathway of Aclacinomycin. While direct studies on its own biological activity are not widely reported, its use in structural studies of key biosynthetic enzymes like RdmC is invaluable.
Future research could focus on several areas:
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Investigating the specific biological activities of 10-Decarbomethoxyaclacinomycin A: Does this derivative possess any unique cytotoxic or other biological properties?
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Structure-Activity Relationship (SAR) Studies: A deeper understanding of how the decarbomethoxy functional group influences the activity of the Aclacinomycin scaffold could inform the design of novel, more potent, and less toxic anthracycline derivatives.
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Combination Therapies: Exploring the synergistic effects of Aclacinomycin A with other anticancer agents could lead to more effective treatment regimens.
This guide has aimed to provide a comprehensive overview for researchers and professionals in drug development, summarizing the current knowledge on Aclacinomycin A and its derivative, 10-Decarbomethoxyaclacinomycin A, and highlighting avenues for future investigation.
References
- 1. Aclarubicin | C42H53NO15 | CID 451415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Antitumor activity of new anthracycline antibiotics, aclacinomycin-A and its analogs, and their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of aclacinomycin methylesterase with bound product analogues: implications for anthracycline recognition and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NEW ANTITUMOR ANTIBIOTICS, ACLACINOMYCINS A AND B [jstage.jst.go.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Aclacinomycin A hydrochloride | Anticancer | Topo I/II | TargetMol [targetmol.com]
